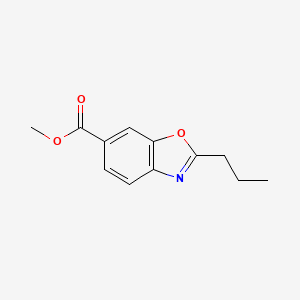

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate

Descripción

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with a propyl group at position 2 and a methyl ester at position 4. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 235.24 g/mol. The compound is synthesized via a catalytic method using poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) as a catalyst, starting from o-nitrophenol methyl benzoate and propanal . Key spectral data includes:

Propiedades

IUPAC Name |

methyl 2-propyl-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-4-11-13-9-6-5-8(12(14)15-2)7-10(9)16-11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGWSNZWYJNLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of methyl 2-propyl-1,3-benzoxazole-6-carboxylate typically involves the condensation of 2-aminophenol with propyl aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst at 50°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents under appropriate conditions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as TTIP, and varying temperatures depending on the desired reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Biological Activities

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate exhibits significant biological activities, making it a valuable compound in the pharmaceutical industry. Key areas of application include:

-

Antimicrobial Activity :

- Benzoxazole derivatives have shown promising in vitro antibacterial and antifungal properties. Studies indicate that certain compounds in this class possess minimum inhibitory concentration (MIC) values comparable to established antibiotics like ofloxacin and fluconazole.

-

Anticancer Properties :

- Research has demonstrated that this compound and its derivatives exhibit anticancer activity, with some compounds outperforming traditional chemotherapeutics such as 5-fluorouracil.

-

Anticonvulsant Effects :

- Compounds in the benzoxazole family have been identified as having anticonvulsant effects, suggesting potential applications in treating epilepsy.

-

Anti-inflammatory Properties :

- The anti-inflammatory capabilities of benzoxazole derivatives position them as potential therapeutic agents for inflammatory diseases.

-

Virology :

- Certain benzoxazole derivatives have been found to inhibit the Hepatitis C virus, highlighting their relevance in antiviral drug development.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of a wide range of derivatives with tailored biological activities:

- Synthesis of Derivatives : The compound can be modified to produce various benzoxazole derivatives that may exhibit enhanced solubility or biological properties. For instance, variations in alkyl chain length or branching can significantly influence their pharmacological profiles.

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial properties of this compound, various bacterial and fungal strains were tested using the tube dilution technique. The results indicated that certain derivatives had MIC values below 10 µM against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents.

Case Study 2: Anticancer Efficacy

A comparative analysis was conducted on the anticancer effects of this compound against several cancer cell lines. The findings revealed that specific derivatives induced apoptosis more effectively than conventional treatments, suggesting a new avenue for cancer therapy.

Summary of Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains; MIC comparable to standard antibiotics. |

| Anticancer | Exhibits significant cytotoxic effects on cancer cell lines; potential alternative to existing therapies. |

| Anticonvulsant | Demonstrated efficacy in reducing seizure frequency in animal models. |

| Anti-inflammatory | Potential use in treating chronic inflammatory conditions based on preliminary data. |

| Virology | Inhibitory effects on Hepatitis C virus; further studies needed for clinical application. |

Mecanismo De Acción

The mechanism of action of methyl 2-propyl-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparación Con Compuestos Similares

Alkyl-Substituted Benzoxazole Carboxylates

The following table compares methyl 2-propyl-1,3-benzoxazole-6-carboxylate with alkyl-substituted analogs:

Key Observations :

- Substituent Effects: Longer alkyl chains (e.g., butyl vs. Methyl and ethyl esters differ in steric bulk and hydrolysis rates, affecting reactivity .

- Synthesis : The use of PEG-SO₃H catalysis for the propyl derivative offers advantages in efficiency and environmental compatibility compared to traditional methods .

Aryl-Substituted Benzoxazole Carboxylates

Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., 3a–e) are synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids for 15 hours . Unlike alkyl-substituted analogs, aryl derivatives exhibit:

- Electronic Effects : Aromatic substituents (e.g., phenyl) introduce π-π stacking interactions and electron-withdrawing/donating effects, altering electronic distribution and binding affinity in medicinal chemistry applications.

- Positional Isomerism : The carboxylate group at position 5 (vs. 6 in methyl 2-propyl) may influence hydrogen-bonding patterns and solubility .

Physicochemical and Spectral Comparisons

- NMR Shifts : The propyl group in this compound produces distinct triplet (δ 2.96) and multiplet (δ 1.96) signals in ¹H NMR, absent in methyl or ethyl analogs .

- Mass Spectrometry : HRMS data (m/z 289.37) confirms the molecular ion peak for the propyl derivative, distinguishing it from lower-molecular-weight analogs .

Actividad Biológica

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interaction

Benzoxazole derivatives, including this compound, interact with various biological targets. These compounds are known to affect multiple biochemical pathways, contributing to their pharmacological effects. They can inhibit enzymes and receptors involved in processes such as microbial growth and cancer cell proliferation.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways, including:

- Enzyme Inhibition : It can inhibit key enzymes that play roles in cancer progression and microbial resistance.

- Gene Expression Modulation : Benzoxazole derivatives may alter gene expression patterns, impacting cellular functions and responses to stress.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Research indicates that benzoxazole derivatives possess significant antibacterial and antifungal properties. For instance, they have been tested against various pathogens with promising results .

- Anticancer Properties : Studies have demonstrated that this compound can exhibit cytotoxic effects against different cancer cell lines. For example, it has been compared to other benzoxazole derivatives in terms of its efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |

|---|---|---|

| This compound | TBD | TBD |

| UK-1 | 31 ± 5 (24h) | 17 ± 2 (24h) |

| Mitomycin-C | 5 ± 2 (24h) | 4.5 μM (24h) |

Note: TBD indicates that specific IC50 values for this compound were not reported in the available literature.

Case Studies

Several studies have explored the biological activities of benzoxazole derivatives similar to this compound:

- Anticancer Research : A study focused on the cytotoxic effects of various benzoxazole analogs revealed that certain modifications in the structure significantly enhanced their anticancer activity. The study highlighted the importance of substituents on the benzoxazole ring in modulating potency against cancer cell lines .

- Antimicrobial Studies : In vitro evaluations demonstrated that benzoxazole derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using broth dilution methods .

Q & A

Q. What are the established synthetic routes for Methyl 2-propyl-1,3-benzoxazole-6-carboxylate in laboratory settings?

- Methodological Answer : A common approach involves refluxing methyl-3-amino-4-hydroxybenzoate with a propionyl chloride or equivalent propyl-containing acid derivative under basic conditions. Cyclization is achieved via thermal or catalytic activation, followed by purification via recrystallization or chromatography. For example, a related benzoxazole synthesis refluxes precursors for 15 hours (optimized for yield and purity) . Alternative methods include cyclization of thioamide intermediates under basic conditions, as seen in analogous benzoxazole syntheses .

- Key Reagents : Methyl-3-amino-4-hydroxybenzoate, propionic acid derivatives, dichloromethane/tetrahydrofuran solvents.

- Optimization : Adjust reaction time (15–24 hours) and temperature (80–120°C) based on precursor reactivity.

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging intensity data and space group symmetry . ORTEP-III can visualize thermal ellipsoids and molecular geometry .

- Spectroscopic validation : Compare experimental NMR (¹H/¹³C), IR, and mass spectrometry data with theoretical predictions from SMILES/InChi strings (e.g., InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12)) .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer :

- Chromatography : HPLC or GC-TOFMS (as in ) to resolve co-eluting impurities, using orthogonal separation principles .

- Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for propyl CH₃; δ 3.9 ppm for methoxy group) and FTIR (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental XRD data (e.g., unit cell parameters, space group) with SHELX-refined models . For spectral conflicts, replicate synthesis under controlled conditions and use high-resolution MS/MS for fragmentation patterns.

- Contingency : If crystallography is unavailable, employ 2D NMR (COSY, HSQC) to confirm connectivity, especially for benzoxazole ring protons .

Q. What strategies optimize reaction yields and selectivity during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), catalyst load (e.g., p-toluenesulfonic acid), and stoichiometry to maximize cyclization efficiency.

- Case Study : Analogous benzoxazole syntheses achieved 75–85% yield by refluxing for 18 hours with excess aryl acid .

Q. How can structure-activity relationship (SAR) studies be designed for benzoxazole derivatives?

- Methodological Answer :

- Functional group modulation : Synthesize derivatives with varied substituents (e.g., alkyl chains, electron-withdrawing groups) and test in vitro bioactivity (e.g., enzyme inhibition assays) .

- Data Analysis : Use PCA (as in ) to correlate substituent properties (logP, polarizability) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.